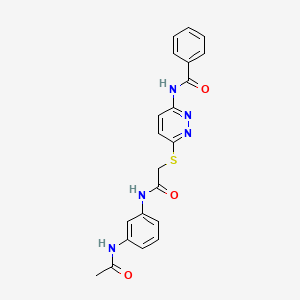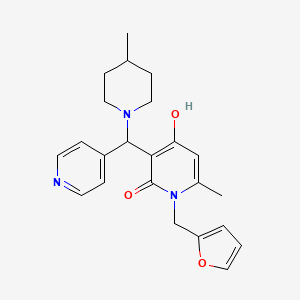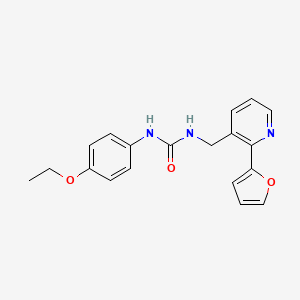
6-chloro-5-nitro-2,3-dihydro-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-chloro-5-nitro-2,3-dihydro-1H-indole is a chemical compound with the molecular formula C8H7ClN2O2 . It is a derivative of indole, a significant heterocyclic system found in natural products and drugs .
Molecular Structure Analysis
The molecular weight of this compound is 198.606 . The molecule consists of a nitrogen-containing indole ring substituted with a chlorine atom and a nitro group .Physical And Chemical Properties Analysis
This compound has a density of 1.4±0.0 g/cm3 and a boiling point of 340.9±0.0 °C at 760 mmHg . The melting point is not available .Applications De Recherche Scientifique
Synthesis and Functionalization
Indoles, including derivatives like 6-chloro-5-nitro-2,3-dihydro-1H-indole, are pivotal in creating biologically active compounds. Palladium-catalyzed reactions have emerged as vital tools for synthesizing and functionalizing indoles due to their wide functional group tolerance, enabling the generation of complex molecules efficiently and with minimal waste. This approach is instrumental in producing pharmaceutical intermediates, fine chemicals, and active ingredients (Cacchi & Fabrizi, 2005).
Photosystem II Inhibition
A study on indole nitrogen hybrids, including derivatives synthesized via Fischer indole methodology, demonstrated their potential as photosystem II (PSII) inhibitors. Compounds such as 6‐chloro‐8‐nitro‐2,3,4,9‐tetrahydro‐1H‐carbazole showed significant effectiveness in reducing PSII reaction center parameters, indicating a promising direction for developing new herbicides (Souza et al., 2020).
Rhodium(III)-Catalyzed Synthesis
The Rh(III)-catalyzed cyclization of N-nitrosoanilines with alkynes provides a novel pathway to synthesize indoles, featuring an internal oxidant for catalyst turnover. This method supports the development of indole-based compounds with predefined substitution patterns, enhancing the versatility of indole synthesis for various scientific applications (Liu et al., 2013).
Carcinogenic Potential of Nitrosated Indole Compounds
Research on nitrosated indole compounds, such as 4-chloro-methoxyindole, highlighted their mutagenic properties and potential tumor-promoting capacity. These findings underscore the significance of understanding the biological activities of indole derivatives, contributing to the assessment of their safety and therapeutic potential (Tiedink et al., 1991).
Orientations Futures
Mécanisme D'action
Target of Action
Indole derivatives are known to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the specific targets involved.
Biochemical Pathways
Indole derivatives are known to affect a variety of biochemical pathways due to their broad-spectrum biological activities . The specific pathways affected would depend on the specific targets of the compound.
Result of Action
Given the broad range of biological activities associated with indole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects.
Propriétés
IUPAC Name |
6-chloro-5-nitro-2,3-dihydro-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O2/c9-6-4-7-5(1-2-10-7)3-8(6)11(12)13/h3-4,10H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTTPYSPFYDKFME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=CC(=C(C=C21)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{5-chloro-3H-imidazo[4,5-b]pyridin-2-yl}methanol](/img/structure/B2885998.png)


![1-[2-(4-Chlorophenyl)sulfanylpropanoylamino]-3-phenylthiourea](/img/structure/B2886001.png)
![5-[(2-chlorobenzyl)sulfanyl]-N-(4-methoxyphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2886003.png)

![2,7-Dimethyl-pyrazolo[1,5-a]pyrimidin-5-ol](/img/structure/B2886006.png)
![N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2886008.png)

![(E)-1-[benzyl(2-hydroxyethyl)amino]-4,4,5,5,5-pentafluoro-1-penten-3-one](/img/structure/B2886014.png)
![1-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-N,N-dimethyl-1H-1,2,3,4-tetraazol-5-amine](/img/structure/B2886016.png)
![1-[3-(2-Chloro-6-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2886017.png)
